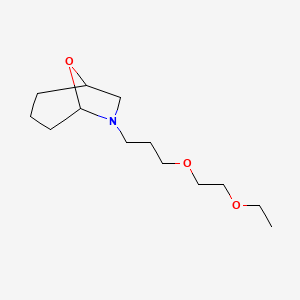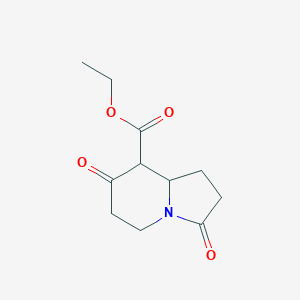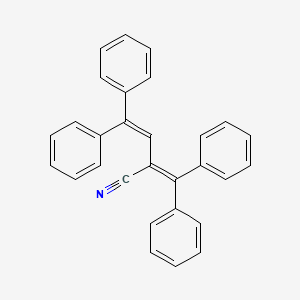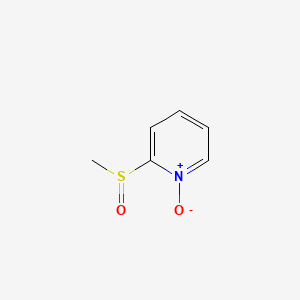
6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(321)octane is a complex organic compound with a unique structure that includes an ethoxyethoxy group, a propyl chain, and a bicyclic octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction, where an appropriate nucleophile reacts with a precursor molecule to introduce the ethoxyethoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic octane derivatives and compounds with ethoxyethoxy groups. Examples include:
- 2-(2-Ethoxyethoxy)ethanol
- 3-(2-Ethoxyethoxy)propylamine
- 8-oxa-6-azabicyclo(3.2.1)octane derivatives .
Uniqueness
6-(3-(2-Ethoxyethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73805-97-7 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
6-[3-(2-ethoxyethoxy)propyl]-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H25NO3/c1-2-15-9-10-16-8-4-7-14-11-12-5-3-6-13(14)17-12/h12-13H,2-11H2,1H3 |
InChI Key |
VXKVVXXJHGUYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCCN1CC2CCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)



![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)





![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
